molecular formula C13H9ClO4S B13615759 2-(Chlorosulfonyl)-5-phenylbenzoic acid

2-(Chlorosulfonyl)-5-phenylbenzoic acid

Cat. No.: B13615759
M. Wt: 296.73 g/mol
InChI Key: WAPFWXNUBXJURX-UHFFFAOYSA-N
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Description

2-(Chlorosulfonyl)-5-phenylbenzoic acid is a benzoic acid derivative featuring a chlorosulfonyl (-SO₂Cl) group at position 2 and a phenyl (-C₆H₅) substituent at position 3. This compound is characterized by its dual functional groups, which confer reactivity for applications in pharmaceuticals, agrochemicals, and materials science. The chlorosulfonyl group is highly electrophilic, enabling nucleophilic substitution reactions, while the phenyl group enhances lipophilicity, influencing solubility and bioavailability .

Properties

Molecular Formula

C13H9ClO4S

Molecular Weight

296.73 g/mol

IUPAC Name

2-chlorosulfonyl-5-phenylbenzoic acid

InChI

InChI=1S/C13H9ClO4S/c14-19(17,18)12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16)

InChI Key

WAPFWXNUBXJURX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)S(=O)(=O)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chlorosulfonyl)-5-phenylbenzoic acid typically involves the chlorosulfonation of 5-phenylbenzoic acid. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:

  • Dissolving 5-phenylbenzoic acid in an inert solvent such as dichloromethane.
  • Adding chlorosulfonic acid dropwise to the solution while maintaining a low temperature (0-5°C).
  • Stirring the reaction mixture for several hours to ensure complete chlorosulfonation.
  • Quenching the reaction by adding ice-cold water and extracting the product using an organic solvent.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems ensures consistent quality and minimizes the risk of handling hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-(Chlorosulfonyl)-5-phenylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous bases to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Hydrolysis Conditions: Aqueous bases such as sodium hydroxide or potassium hydroxide.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Sulfonic Acid: Formed by hydrolysis.

Scientific Research Applications

2-(Chlorosulfonyl)-5-phenylbenzoic acid has diverse applications in scientific research:

    Organic Synthesis: Used as a reagent for introducing sulfonyl groups into organic molecules, facilitating the synthesis of sulfonamides, sulfonates, and other derivatives.

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: Utilized in the modification of polymers and the synthesis of functional materials with enhanced properties.

    Biological Research: Investigated for its potential as a biochemical probe and in the development of enzyme inhibitors.

Mechanism of Action

The mechanism of action of 2-(Chlorosulfonyl)-5-phenylbenzoic acid primarily involves its reactivity as an electrophile. The chlorosulfonyl group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules. The compound’s electrophilic nature also makes it a valuable tool in biochemical studies, where it can modify proteins and other biomolecules.

Comparison with Similar Compounds

Substituent Variations in Benzoic Acid Derivatives

The table below summarizes key structural analogs of 2-(Chlorosulfonyl)-5-phenylbenzoic acid, highlighting differences in substituents and their physicochemical properties:

Compound Name Substituents (Positions) CAS RN Melting Point (°C) Key Applications/Notes References
This compound -SO₂Cl (2), -C₆H₅ (5) Not provided Not reported Intermediate for drug synthesis
5-(Chlorosulfonyl)-2-fluorobenzoic acid -SO₂Cl (5), -F (2) 56447-54-2 Not reported Fluorinated analog; enhanced polarity
4-Chloro-3-(chlorosulfonyl)benzoic acid -Cl (4), -SO₂Cl (3) 22892-95-1 Not reported Precursor to Bumetanide (diuretic)
5-Chlorosulfonyl-2-hydroxybenzoic acid -SO₂Cl (5), -OH (2) 4025-64-3 Not reported Chelating agent; acidic properties
5-(Chlorosulfonyl)-2-ethoxybenzoic acid -SO₂Cl (5), -OCH₂CH₃ (2) 200575-16-2 Not reported Ethoxy group improves solubility

Key Observations :

  • Positional Effects : The chlorosulfonyl group’s position significantly impacts reactivity. For example, 4-chloro-3-(chlorosulfonyl)benzoic acid (Bumetanide precursor) undergoes sulfonamide formation more readily than analogs with substituents at position 2 .
  • Phenyl vs. Polar Groups : The phenyl group in the target compound increases lipophilicity compared to analogs with -F () or -OH (), which enhance water solubility.
  • Functional Group Synergy : The combination of chlorosulfonyl and carboxylic acid groups allows for sequential derivatization, as seen in pharmaceutical intermediates .

Physicochemical Properties

  • Solubility : The phenyl group reduces aqueous solubility compared to hydroxyl or ethoxy-substituted analogs.
  • Acidity : The carboxylic acid group (pKa ~2–3) dominates acidity, while the chlorosulfonyl group (pKa <1) contributes to strong electrophilicity .

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